molecular formula C21H41NO5 B1250871 Mycestericin F

Mycestericin F

カタログ番号: B1250871
分子量: 387.6 g/mol
InChIキー: JVVUMRUWQBAVNC-FPOVZHCZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mycestericin F, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO5 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Immunosuppressive Properties

Mycestericin F has been identified as a highly effective immunosuppressant. It has demonstrated significant activity in suppressing lymphocyte proliferation in various assays, notably the mouse allogeneic mixed lymphocyte reaction (MLR). In comparative studies, this compound showed potency that was 10 to 100 times greater than cyclosporin A, a well-known immunosuppressant used in clinical settings for organ transplantation and autoimmune diseases .

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound have been determined through various experimental setups. These values indicate the concentration required to inhibit 50% of the target biological activity, providing a quantitative measure of its potency.
CompoundIC50 Value (μM)
This compound0.5 - 1.0
Cyclosporin A5.0 - 10.0

This table illustrates the comparative potency of this compound relative to cyclosporin A, highlighting its potential for clinical applications in immunosuppression.

Synthesis and Structural Insights

The synthesis of this compound has been a subject of interest due to its complex structure and stereochemistry. The compound was first synthesized using a methodology developed by Shibasaki et al., which involved key steps such as stereoselective α-amination and subsequent transformations to achieve the desired stereochemical configuration .

Synthetic Pathway Overview

The total synthesis of this compound can be summarized in several key steps:

  • Starting Material : The synthesis begins with readily available substrates that undergo transformations.
  • Key Reactions : Electrophilic amination is employed to introduce nitrogen functionalities, which are crucial for the biological activity of the compound.
  • Final Steps : Catalytic hydrogenation and acid hydrolysis are used to finalize the structure, yielding this compound in a pure form.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy and safety profile of this compound. Research has indicated that specific structural features contribute significantly to its immunosuppressive activity.

Key Structural Features

  • Hydroxy Group at C-4 : Studies suggest that this group does not significantly influence activity, indicating that modifications at this position may not enhance potency.
  • Quaternary Stereogenic Center : The presence of this center is essential for maintaining the compound's biological function.

Potential Therapeutic Applications

Given its strong immunosuppressive properties, this compound holds promise for various therapeutic applications:

  • Organ Transplantation : Due to its potency, it could serve as an alternative or adjunct therapy to existing immunosuppressants.
  • Autoimmune Disorders : this compound may be beneficial in treating conditions where immune modulation is required.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • A study conducted by Fujita et al. demonstrated its effectiveness in suppressing T-cell activation in vitro, showcasing its potential for preventing transplant rejection .
  • Further research has indicated that derivatives of this compound may enhance its therapeutic profile by improving solubility or reducing side effects associated with immunosuppression .

特性

分子式

C21H41NO5

分子量

387.6 g/mol

IUPAC名

(2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid

InChI

InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27)/t19-,21-/m0/s1

InChIキー

JVVUMRUWQBAVNC-FPOVZHCZSA-N

異性体SMILES

CCCCCCC(=O)CCCCCCCCCC[C@@H]([C@@](CO)(C(=O)O)N)O

正規SMILES

CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O

同義語

mycestericin F
mycestericin G

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。